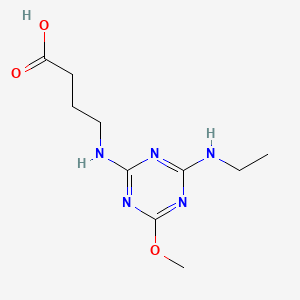
Simeton-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simeton-acetic acid is a specialized compound known for its role as an immunizing hapten. It can be coupled with bovine serum albumin to produce polyclonal antibodies with a high titer . This compound is primarily used in scientific research and has significant applications in immunology and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Simeton-acetic acid involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves the coupling of specific organic molecules under controlled conditions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production methods are designed to be scalable to meet the demands of research institutions and pharmaceutical companies.
Análisis De Reacciones Químicas
Types of Reactions
Simeton-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Simeton-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms, particularly in immunology.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Simeton-acetic acid involves its role as a hapten. When coupled with a carrier protein like bovine serum albumin, it can elicit an immune response, leading to the production of antibodies. These antibodies can then be used in various immunoassays and diagnostic tests to detect specific antigens.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid used in various industrial and laboratory applications.
Simethicone: A silicon-based compound used to relieve bloating and gas.
Uniqueness
Simeton-acetic acid is unique due to its specific structure and its ability to act as an immunizing hapten. This property makes it particularly valuable in immunological research and the development of diagnostic tools.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties as a hapten make it an invaluable tool for immunological studies and the development of diagnostic assays.
Propiedades
Fórmula molecular |
C10H17N5O3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H17N5O3/c1-3-11-8-13-9(15-10(14-8)18-2)12-6-4-5-7(16)17/h3-6H2,1-2H3,(H,16,17)(H2,11,12,13,14,15) |
Clave InChI |
PJQGOQLJADTPMY-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)OC)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















